molecular formula C10H12N2O2S B6146508 6-(2-methoxyethoxy)-1,3-benzothiazol-2-amine CAS No. 944887-58-5

6-(2-methoxyethoxy)-1,3-benzothiazol-2-amine

Cat. No.: B6146508
CAS No.: 944887-58-5
M. Wt: 224.28 g/mol
InChI Key: WXNYZVXNKFBVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Methoxyethoxy)-1,3-benzothiazol-2-amine is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring substituted with an amine group and a 2-methoxyethoxy group. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxyethoxy)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyethoxy)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

6-(2-Methoxyethoxy)-1,3-benzothiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-methoxyethoxy)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: A solvent with similar structural features but different applications.

    2-(2-Methoxyethoxy)ethanol: Another glycol ether with comparable properties.

    Benzothiazole: The parent compound with a wide range of derivatives.

Uniqueness

6-(2-Methoxyethoxy)-1,3-benzothiazol-2-amine is unique due to the presence of both the benzothiazole ring and the 2-methoxyethoxy group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(2-methoxyethoxy)-1,3-benzothiazol-2-amine involves the reaction of 2-aminobenzenethiol with 2-bromoethanol followed by reaction with sodium methoxide and then with methyl iodide.", "Starting Materials": [ "2-aminobenzenethiol", "2-bromoethanol", "sodium methoxide", "methyl iodide" ], "Reaction": [ "Step 1: 2-aminobenzenethiol is reacted with 2-bromoethanol in the presence of a base such as potassium carbonate to form 6-(2-hydroxyethoxy)-1,3-benzothiazole-2-thiol.", "Step 2: The resulting product from step 1 is then reacted with sodium methoxide in methanol to form 6-(2-methoxyethoxy)-1,3-benzothiazol-2-ol.", "Step 3: Finally, the product from step 2 is reacted with methyl iodide in the presence of a base such as potassium carbonate to form 6-(2-methoxyethoxy)-1,3-benzothiazol-2-amine." ] }

CAS No.

944887-58-5

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

6-(2-methoxyethoxy)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C10H12N2O2S/c1-13-4-5-14-7-2-3-8-9(6-7)15-10(11)12-8/h2-3,6H,4-5H2,1H3,(H2,11,12)

InChI Key

WXNYZVXNKFBVDS-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC2=C(C=C1)N=C(S2)N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.